
DL-THYRONIN
Übersicht
Beschreibung
Sunvozertinib ist ein oraler, irreversibler epidermaler Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase-Inhibitor (TKI), der von Dizal Pharmaceuticals entwickelt wurde. Er wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit EGFR-Exon-20-Insertionsmutationen eingesetzt. Diese Verbindung hat eine potente Aktivität gegen EGFR-Mutationen und eine schwache Aktivität gegen Wildtyp-EGFR gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Sunvozertinib beinhaltet die Optimierung von Triazin-Serienverbindungen. Die bevorzugte Substruktur für eine potente EGFR-Exon-20-Insertionsmutations-Potenz umfasst ortho-substituierte Anilinophenyl-Kopf-Gruppen . Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Sunvozertinib sind in öffentlich zugänglichen Quellen nicht explizit beschrieben. Es ist bekannt, dass die Verbindung unter strengen Bedingungen hergestellt wird, um ihre Wirksamkeit und Sicherheit für den klinischen Einsatz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Thyroid Hormone Research
DL-Thyronine plays a crucial role in understanding thyroid function and disorders. It is utilized in studies aimed at elucidating the mechanisms of hypothyroidism and other thyroid-related conditions. Researchers have employed DL-Thyronine to investigate:
- Thyroid Hormone Regulation: Studies have shown that DL-Thyronine can influence metabolic rates and lipid profiles, providing insights into how thyroid hormones affect overall metabolism .
- Comparative Studies with Other Thyroid Hormones: Research comparing the effects of DL-Thyronine with other thyroid hormones like triiodothyronine (T3) has highlighted its unique action pathways and therapeutic potential .
Pharmaceutical Development
DL-Thyronine is integral to the formulation of medications designed to regulate thyroid hormone levels in patients with thyroid dysfunctions. Its applications include:
- Therapeutic Formulations: It is used in developing drugs that aim to restore normal thyroid function or manage symptoms associated with thyroid hormone deficiencies .
- Clinical Trials: Various studies have assessed the efficacy of DL-Thyronine as a treatment option for hypothyroidism, showing promising results in managing serum thyrotropin (TSH) levels and improving patient outcomes .
Animal Nutrition
In agricultural science, DL-Thyronine is incorporated into animal feed to enhance growth and metabolic efficiency. Key findings include:
- Growth Promotion: Research indicates that DL-Thyronine supplementation can lead to improved weight gain and feed conversion ratios in livestock, particularly in ruminants like cattle .
- Nutritional Studies: Studies involving DL-Thyronine have explored its role in optimizing nutrient utilization and overall animal health, contributing to more sustainable agricultural practices .
Biochemical Studies
DL-Thyronine serves as a standard compound in various biochemical assays aimed at measuring thyroid hormone activity. Its applications encompass:
- Diagnostic Tool Development: It aids in the creation of assays for detecting thyroid hormone levels in clinical samples, which is vital for diagnosing thyroid disorders .
- Mechanistic Studies: Researchers utilize DL-Thyronine to explore cellular mechanisms of action related to thyroid hormones, including mitochondrial function and energy metabolism .
Endocrine Research
The compound is also significant in endocrine research, where it facilitates the exploration of hormonal interactions and their physiological effects. Notable aspects include:
- Hormonal Interactions: Studies have demonstrated that DL-Thyronine influences various hormonal pathways, contributing to a better understanding of endocrine system dynamics .
- Metabolic Effects: Research on DL-Thyronine has revealed its potential impact on energy expenditure and metabolic rate, making it a valuable compound for investigating obesity and metabolic disorders .
Case Studies and Research Findings
Several case studies highlight the applications of DL-Thyronine:
- A study involving male rats showed that administration of DL-Thyronine resulted in significant changes in body composition and energy metabolism, indicating its potential as a metabolic modulator .
- Clinical trials assessing the effects of DL-Thyronine on patients with hypothyroidism reported improvements in symptoms and metabolic parameters compared to traditional therapies .
Wirkmechanismus
DL-Thyronine, also known as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland .
Target of Action
The primary targets of DL-Thyronine are the thyroid hormone receptors (TRs) located in various tissues throughout the body . These receptors are particularly abundant in the central nervous system, cardiovascular system, and skeletal system . The thyroid hormone signaling pathway is complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .
Biochemical Pathways
The action of DL-Thyronine involves several biochemical pathways. The conversion of T4 to T3 is a key step in the thyroid hormone signaling pathway . Additionally, many metabolic products that derive from T4 and T3 possess biological activities. Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of these naturally occurring compounds .
Pharmacokinetics
The pharmacokinetics of DL-Thyronine involves absorption, distribution, metabolism, and elimination. About 70-80% of an oral dose of DL-Thyronine is absorbed from the intestine . Once inside the cell, the T3 level is adjusted via deiodination of T4 and inactivation of T3, by Deiodinases 2 and 3 . The long terminal half-life of orally administered DL-Thyronine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The action of DL-Thyronine results in the regulation of a wide range of physiological processes. It influences energy metabolism, resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also plays a crucial role in neural development .
Action Environment
The action of DL-Thyronine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of DL-Thyronine, or can alter the secretion of TSH . Poor adherence to DL-Thyronine therapy is also a common challenge .
Biochemische Analyse
Biochemical Properties
DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .
Cellular Effects
DL-Thyronine influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DL-Thyronine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Thyronine change over time. It has been observed that exogenously administered DL-Thyronine rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of DL-Thyronine on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DL-Thyronine vary with different dosages in animal models. For instance, in rodent models, exogenously administered DL-Thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous DL-Thyronine in humans need further analyses .
Metabolic Pathways
DL-Thyronine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
DL-Thyronine is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .
Subcellular Localization
It is suggested that DL-Thyronine might interact with a plasma-membrane-associated thyroid hormone receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sunvozertinib involves the optimization of triazine series compounds. The preferred substructure for potent EGFR exon 20 insertion mutation potency includes ortho-substituted anilinophenyl head groups . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for sunvozertinib are not explicitly detailed in publicly available sources. it is known that the compound is produced under stringent conditions to ensure its efficacy and safety for clinical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sunvozertinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mobocertinib: Ein weiterer EGFR-TKI, der auf Exon-20-Insertionsmutationen abzielt.
Amivantamab: Ein bispezifischer Antikörper, der auf EGFR und MET abzielt.
Poziotinib: Ein EGFR-TKI mit Aktivität gegen Exon-20-Insertionsmutationen
Einzigartigkeit von Sunvozertinib
Sunvozertinib ist aufgrund seiner potenten Aktivität gegen ein breites Spektrum von EGFR-Mutationen und seiner schwachen Aktivität gegen Wildtyp-EGFR einzigartig. Diese Selektivität reduziert die Wahrscheinlichkeit von Nebenwirkungen, die mit der Hemmung von Wildtyp-EGFR verbunden sind .
Biologische Aktivität
DL-Thyronine, also known as 3,3',5'-triiodo-DL-thyronine (T2), is a synthetic analog of the thyroid hormones L-thyroxine (T4) and L-triiodothyronine (T3). Its biological activity has been studied extensively in various contexts, particularly its effects on metabolism, growth, and thyroid function. This article reviews the biological activities of DL-Thyronine based on diverse sources, including case studies and experimental data.
DL-Thyronine exerts its biological effects primarily through thyroid hormone receptors (TRs), which mediate the hormone's action at the cellular level. Although it has a lower affinity for TRs compared to T3, DL-Thyronine can still influence metabolic processes significantly.
Key Findings:
- Thyromimetic Activity : Studies indicate that DL-Thyronine has approximately 75% of the activity of T4 in suppressing thyroidal iodine uptake, but its overall thyromimetic activity is less than 10% that of T4 .
- Metabolic Effects : Research shows that DL-Thyronine can induce hepatic oxygen consumption and enhance oxidative capacity in tissues, suggesting a role in energy metabolism .
Comparative Biological Activity
The following table summarizes the comparative biological activities of DL-Thyronine relative to its L-isomer counterparts:
Compound | Thyromimetic Activity | Effect on Metabolism | Affinity for TRs |
---|---|---|---|
L-Thyroxine (T4) | 100% | Strong | High |
L-Trioiodothyronine (T3) | 100% | Strong | Very High |
DL-Thyronine (T2) | <10% | Moderate | Lower |
Case Study: Metabolic Effects in Animal Models
A study involving rats demonstrated that administration of DL-Thyronine resulted in significant changes in body composition and energy expenditure. The results indicated that higher doses could mimic some physiological effects of T3, such as increased metabolic rate and lean mass gain .
Experimental Findings
- Thyroid Function Suppression : In controlled experiments, DL-Thyronine administration suppressed thyroidal iodine uptake effectively but did not alter the release rate of thyroid hormones under certain conditions .
- Impact on Lipid Metabolism : Another study highlighted that DL-Thyronine influences lipid metabolism positively by reducing fat mass while increasing lean mass, which aligns with findings from T3 studies .
Clinical Implications
The biological activity of DL-Thyronine has implications for various clinical conditions, particularly those related to thyroid dysfunction. Its potential use as a therapeutic agent in managing hypothyroidism and metabolic disorders is being explored.
Potential Applications:
- Hypothyroidism Treatment : Due to its ability to mimic some actions of T3, DL-Thyronine may serve as an alternative or adjunct treatment for patients who do not respond adequately to traditional therapies.
- Weight Management : Given its effects on metabolism and body composition, further research may explore its role in weight management strategies.
Eigenschaften
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862705 | |
Record name | O-(4-Hydroxyphenyl)tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034-10-2 | |
Record name | DL-Thyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.
ANone: The molecular formula of DL-Thyronine is C15H15NO4, and its molecular weight is 277.28 g/mol.
ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DL-Thyronine. Further investigation into spectroscopic databases or literature would be necessary for this information.
ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of DL-Thyronine and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.
A: DL-Thyronine was first synthesized in 1944 by Niemann and McCasland. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.